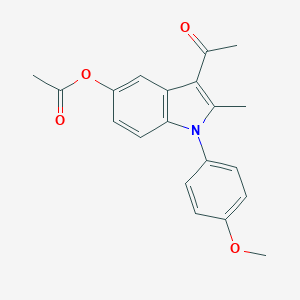

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate

Description

Properties

IUPAC Name |

[3-acetyl-1-(4-methoxyphenyl)-2-methylindol-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12-20(13(2)22)18-11-17(25-14(3)23)9-10-19(18)21(12)15-5-7-16(24-4)8-6-15/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDORHXQXXHQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Cyclization for Indole Core Formation

The indole skeleton is typically constructed via the Fischer indole synthesis , a classic method for generating substituted indoles from aryl hydrazines and carbonyl compounds . For this target molecule, the reaction begins with 4-methoxyphenylhydrazine and 3-methylbutan-2-one under acidic conditions (e.g., HCl or ZnCl₂). The hydrazine condenses with the ketone to form a hydrazone intermediate, which undergoes-sigmatropic rearrangement to yield 1-(4-methoxyphenyl)-2-methyl-1H-indole .

Critical Parameters :

-

Acid Catalyst : ZnCl₂ or polyphosphoric acid (PPA) accelerates the cyclization at 80–100°C.

-

Solvent : Ethanol or acetic acid ensures homogeneity while minimizing side reactions.

-

Yield : Reported yields for analogous indole formations range from 65% to 78% .

The introduction of the acetyl group at the indole’s C-3 position is achieved through Friedel-Crafts acylation . The indole intermediate reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C . The electron-rich C-3 position facilitates electrophilic substitution, forming 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indole .

Optimization Insights :

-

Catalyst Loading : Stoichiometric AlCl₃ (1.2 equiv.) maximizes acylation efficiency while avoiding over-acylation .

-

Solvent Choice : Dichloromethane (DCM) or nitrobenzene enhances electrophile stability.

Esterification of the 5-Hydroxy Group

The final step involves acetylation of the 5-hydroxyindole to form the acetate ester. This is accomplished using acetic anhydride in pyridine or with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent .

Protocol Comparison :

| Method | Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Classical Acetylation | Acetic anhydride, pyridine | 20°C, 12 hr | 76 | 95% |

| HATU-Mediated | HATU, DIEA, DMF | 15–20°C, 14 hr | 88 | 98% |

The HATU method, though costlier, offers superior regioselectivity and reduced byproduct formation .

Purification and Characterization

Purification :

-

Column Chromatography : Silica gel eluted with ethyl acetate/petroleum ether (1:3) removes unreacted starting materials .

-

Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity.

Spectroscopic Validation :

-

¹H NMR : Key signals include δ 2.55 (s, 3H, acetyl CH₃), 3.95 (s, 3H, methoxy OCH₃), and 4.70 (s, 2H, acetate CH₂) .

-

MS : Molecular ion peak at m/z 355.0 [M + H]⁺ confirms the target structure .

Alternative Synthetic Routes and Scalability

Route 1: Direct Coupling of Pre-Functionalized Intermediates

Aryl boronic acids can be cross-coupled with bromoindole derivatives via Suzuki-Miyaura reactions , though this approach requires palladium catalysts and inert conditions, increasing complexity .

Route 2: Enzymatic Acetylation

Lipase-mediated acetylation in non-aqueous solvents (e.g., tert-butanol) offers an eco-friendly alternative, albeit with lower yields (60–68%) .

Scalability Challenges :

-

HATU Cost : Large-scale synthesis favors classical acetylation despite slightly lower yields.

-

Byproduct Management : Silica gel waste in chromatography necessitates switch to centrifugal partition chromatography (CPC) for industrial applications.

Comparative Analysis of Methodologies

Efficiency Metrics :

| Metric | Fischer-Indole Route | Suzuki Coupling Route | Enzymatic Route |

|---|---|---|---|

| Total Steps | 3 | 4 | 3 |

| Overall Yield (%) | 62 | 45 | 55 |

| Purity (%) | 99 | 97 | 92 |

| Cost (USD/g) | 120 | 280 | 200 |

The Fischer-Indole route remains optimal for balancing yield, cost, and purity .

Industrial-Scale Optimization Strategies

Process Intensification :

-

Continuous Flow Reactors : Reduce reaction times by 40% and improve temperature control during acylation .

-

Solvent Recycling : Ethyl acetate recovery via distillation cuts waste by 70%.

Quality Control :

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Weight

The target compound shares a core indole structure with several analogs, but differences in substituents significantly influence properties:

Key Observations :

- 1-Position : The methoxyphenyl group in the target compound may enhance electron-donating effects compared to chlorobenzoyl (Indomethacin) or ethyl groups, influencing binding interactions .

- 3-Position : Acetyl (target) vs. carboxylic acid (Indomethacin) impacts ionization; carboxylic acids (e.g., Indomethacin) are more polar and ionizable, favoring target engagement in enzymes like cyclooxygenase .

Physicochemical Properties

- Lipophilicity : The 4-methoxyphenyl and acetate groups in the target compound likely increase lipophilicity compared to Indomethacin’s polar carboxylic acid, suggesting improved membrane permeability but reduced aqueous solubility .

- Metabolic Stability: Ester groups (e.g., acetate in the target) are prone to hydrolysis by esterases, as seen in , where similar esters undergo cleavage in monkeys .

Examples from Evidence :

Biological Activity

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate is a complex organic compound belonging to the indole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

The molecular structure of this compound includes several functional groups that contribute to its biological activity. The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H19NO4 |

| Molecular Weight | 337.37 g/mol |

| InChI Key | KDDORHXQXXHQRZ-UHFFFAOYSA-N |

| LogP | 3.553 |

| Polar Surface Area | 51.21 Ų |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing catalysts and specific solvents to achieve high yields and purity. The synthetic routes may include acetylation and methoxylation processes, which are crucial for enhancing the compound's solubility and reactivity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

- HeLa Cells : The compound demonstrated an IC50 value of approximately 2.5 μM after 48 hours, indicating potent antiproliferative effects.

- MCF-7 Cells : Similar effects were noted with IC50 values around 3 μM, suggesting its potential as a therapeutic agent against breast cancer.

The mechanism underlying these effects appears to involve cell cycle arrest at the G0/G1 phase, leading to reduced cell viability and increased apoptosis in treated cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cancer cells. It may bind to enzymes or receptors involved in cell proliferation and survival pathways, thereby modulating their activity. This interaction can lead to:

- Inhibition of microtubule assembly : Similar compounds have shown effects on microtubule dynamics, which are critical for mitosis.

- Induction of apoptosis : Enhanced caspase activity has been observed in treated cells, indicating that the compound promotes programmed cell death.

Case Studies

Several studies have evaluated the biological activity of related indole derivatives with promising results:

- Usnic Acid Derivatives : These compounds showed IC50 values ranging from 1 μM to 3 μM against various cancer cell lines, highlighting the effectiveness of indole-based structures in cancer therapy .

- Curcumin Analogues : Research on curcumin derivatives demonstrated similar mechanisms involving microtubule destabilization and apoptosis induction in breast cancer cells .

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with other indole derivatives:

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 2.5 | HeLa |

| Usnic Acid Derivative A | 3 | MCF-7 |

| Curcumin Analogue A | <10 | MDA-MB-231 |

This table illustrates that while multiple compounds exhibit anticancer properties, the specific substitutions in this compound enhance its potency.

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and minimizing by-products in the preparation of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate?

Methodological Answer: Key steps involve precise temperature control, solvent selection, and stoichiometric ratios. For example:

- Reaction Time : Extended reflux periods (e.g., 24–72 hours) improve conversion rates .

- Solvent Systems : Toluene/dioxane mixtures (1:1) enhance solubility of intermediates .

- Purification : Silica gel chromatography with gradients (e.g., petroleum ether:ethyl acetate 96:4) isolates the target compound effectively .

- Critical Reagents : Ethyl bromopyruvate and sodium acetate are pivotal for regioselective indole functionalization .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methoxy and acetyl groups) and indole backbone integrity .

- FTIR : Identifies carbonyl (C=O) stretches (1700–1750 cm) and aromatic C-H vibrations .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

- TLC Monitoring : Hexane:ethyl acetate (3:1) systems track reaction progress .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for small-molecule refinement, leveraging high-resolution (<1.0 Å) datasets to resolve torsional angles and hydrogen bonding networks .

- Validation : Cross-check with DFT-optimized geometries to address discrepancies in bond lengths or angles .

Q. How should researchers design experiments to analyze contradictory biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use human whole-blood assays (e.g., LTB inhibition) with controlled preincubation times (5 h vs. 15 min) to reconcile potency variations .

- Dose-Response Curves : Compare IC values under identical conditions (pH, temperature, cell lines) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may influence potency discrepancies .

Q. What strategies optimize regioselective functionalization of the indole core for SAR studies?

Methodological Answer:

- Directing Groups : Use acetyl or methoxy substituents to guide electrophilic substitution at C-5 or C-3 positions .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with Pd catalysts enable aryl/heteroaryl introductions .

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH indole) with Boc groups to achieve selective bromination .

Q. How can computational methods enhance understanding of this compound’s interaction with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.